

# Reasons for the discontinuation of LY3202626 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3202626 |           |
| Cat. No.:            | B608741   | Get Quote |

## Technical Support Center: LY3202626 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the clinical trials of **LY3202626**, a BACE1 inhibitor previously under development for Alzheimer's disease.

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the LY3202626 clinical trials?

A1: The primary reason for the discontinuation of the **LY3202626** clinical trials was a lack of efficacy.[1][2][3] Specifically, the Phase II NAVIGATE-AD trial was terminated early after an interim analysis revealed a low probability of identifying a statistically significant slowing of cognitive and/or functional decline in patients with mild Alzheimer's disease dementia.[2][3] Some data also suggested a slight decline in cognition in patients who had been on the medication for the longest duration.[1]

Q2: Were there any safety concerns associated with **LY3202626**?

A2: **LY3202626** was generally well-tolerated in clinical trials.[1][2][4] No deaths or serious adverse events were considered to be related to the drug.[2][4] However, a statistically significant increase in treatment-emergent adverse events related to psychiatric disorders was



observed in patients receiving **LY3202626** compared to placebo.[2][4] In Phase I studies, the most common adverse events reported were post-lumbar puncture syndrome, discolored feces, headache, and dizziness.[5]

Q3: What was the mechanism of action for LY3202626?

A3: **LY3202626** is a potent, small-molecule inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][6] BACE1 is a key enzyme in the amyloid cascade, responsible for the initial cleavage of the amyloid precursor protein (APP) into fragments that ultimately lead to the production of amyloid- $\beta$  (A $\beta$ ) peptides.[1][7] The therapeutic hypothesis was that by inhibiting BACE1, **LY3202626** would reduce the production of A $\beta$ , thereby preventing the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[1][8]

Q4: Did LY3202626 demonstrate target engagement in clinical trials?

A4: Yes, **LY3202626** demonstrated robust target engagement. Phase I clinical trials showed that the drug effectively crossed the blood-brain barrier and led to a significant, dose-dependent reduction of amyloid-β concentrations in both plasma and cerebrospinal fluid (CSF) of healthy volunteers and Alzheimer's disease patients.[1][2][5][9] Doses tested in the Phase II study were shown to achieve 70-90% BACE inhibition.[2][4]

# **Troubleshooting Guide for Experimental Discrepancies**

Issue: Discrepancy between robust amyloid-β reduction and lack of cognitive benefit.

#### Possible Explanations:

- Timing of Intervention: The amyloid cascade hypothesis suggests that Aβ accumulation is an early event in Alzheimer's disease pathogenesis. It is possible that by the time patients exhibit even mild dementia, the pathological cascade has progressed to a point where simply reducing Aβ production is no longer sufficient to alter the course of the disease.
- Role of BACE1: BACE1 has other physiological substrates besides APP.[6] Prolonged and high levels of BACE1 inhibition might interfere with the normal function of these other



substrates, potentially leading to unintended biological consequences that could offset the benefits of  $A\beta$  reduction. Some researchers have speculated that axonal organization defects could be a consequence of BACE1 over-inhibition.[2]

 Complexity of Alzheimer's Disease: The lack of clinical efficacy with BACE1 inhibitors, despite successful Aβ lowering, highlights the complex nature of Alzheimer's disease. It suggests that other pathological processes, such as tau pathology, neuroinflammation, and synaptic dysfunction, may play more significant roles in cognitive decline in the symptomatic stages of the disease.[2]

### **Data Presentation**

Table 1: Summary of the NAVIGATE-AD Phase II Clinical Trial

| Parameter                 | Value                                                                                                                      |  |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------|--|
| Clinical Trial Identifier | NCT02791191                                                                                                                |  |
| Status                    | Terminated                                                                                                                 |  |
| Number of Participants    | 316 randomized                                                                                                             |  |
| Interventions             | LY3202626 (3 mg and 12 mg daily doses) or Placebo                                                                          |  |
| Study Duration            | 52 weeks (terminated early)                                                                                                |  |
| Primary Outcome           | Change from baseline in cerebral neurofibrillary tangle load as measured by flortaucipir PET                               |  |
| Key Efficacy Finding      | No statistically significant difference between LY3202626 and placebo on cognitive and functional measures.[2]             |  |
| Key Safety Finding        | Statistically significant increase in psychiatric treatment-emergent adverse events with LY3202626 compared to placebo.[2] |  |

### **Experimental Protocols**







Protocol: NAVIGATE-AD Phase II Clinical Trial Methodology (General Overview)

This protocol provides a general overview of the methodology employed in the NAVIGATE-AD study. For detailed procedures, please refer to the official clinical trial documentation.

- Patient Population: Patients diagnosed with mild Alzheimer's disease dementia.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Randomization: A total of 316 patients were randomized to receive either a daily oral dose of 3 mg of LY3202626, 12 mg of LY3202626, or a placebo for 52 weeks.
- Primary Outcome Measure: The primary outcome was the assessment of the change from baseline in the load of cerebral neurofibrillary tangles, which are composed of hyperphosphorylated tau protein. This was measured using flortaucipir positron emission tomography (PET) imaging.[2]
- Secondary Outcome Measures: Secondary outcomes included assessments of cognitive function and the ability to perform daily activities.[1]
- Safety and Tolerability Assessments: Standard safety monitoring was conducted throughout the trial, including the recording of adverse events, clinical laboratory tests, vital signs, electrocardiograms, and physical and neurological examinations.[2][4]
- Interim Analysis and Early Termination: The trial was terminated prematurely following a
  planned interim analysis. This decision was based on the conclusion that there was a low
  likelihood of demonstrating a statistically significant benefit of LY3202626 in slowing
  functional or cognitive decline.[2]

#### **Visualizations**





Click to download full resolution via product page

Caption: Amyloid Precursor Protein processing pathway and the inhibitory action of **LY3202626**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.iospress.com [content.iospress.com]
- 6. researchgate.net [researchgate.net]
- 7. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reasons for the discontinuation of LY3202626 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608741#reasons-for-the-discontinuation-of-ly3202626-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com